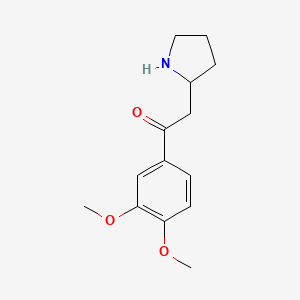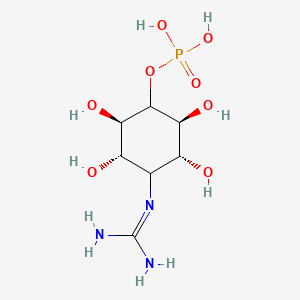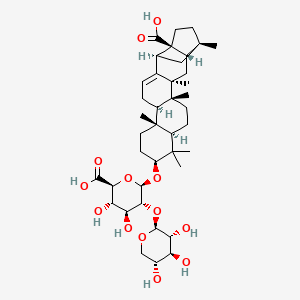
Ruspolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruspolinone is a member of acetophenones.
Applications De Recherche Scientifique
Isolation and Structural Elucidation
Ruspolinone is a pyrrolidine alkaloid isolated from the plant Ruspolia hypercrateriformis, part of the Acanthaceae family. The structure of ruspolinone, along with other alkaloids like norruspolinone and norruspoline, was elucidated using spectroscopic data and chemical transformation methods (Roessler et al., 1978).
Synthesis Studies
A synthesis approach for ruspolinone starting from (2S)-proline was developed, providing insights into its structural configuration. This work contributes to understanding the synthetic pathways of similar alkaloids (Jones & Woo, 1991).
Research on Related Alkaloids
Studies also involve the isolation and analysis of other alkaloids from Ruspolia hypercrateriformis, such as hypercratine, highlighting the chemical diversity of compounds in this plant species and their potential applications in scientific research (Neukomm et al., 1983).
Application in Organic Synthesis
Ruspolinone has been a subject in the field of organic synthesis, especially in the context of developing methods for the synthesis of pyrrolidine alkaloids. This includes studies on substitution reactions of related compounds to achieve efficient synthesis pathways (Brown et al., 1991).
Propriétés
Numéro CAS |
60890-27-9 |
|---|---|
Nom du produit |
Ruspolinone |
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C14H19NO3/c1-17-13-6-5-10(8-14(13)18-2)12(16)9-11-4-3-7-15-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3 |
Clé InChI |
TYXKSMFICLVQCO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CC2CCCN2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)CC2CCCN2)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1198230.png)





![2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide](/img/structure/B1198242.png)
![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)



